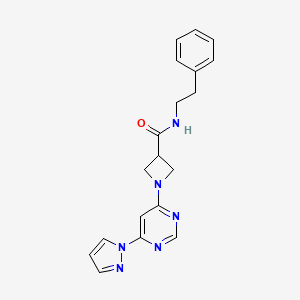

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

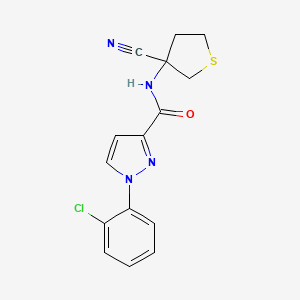

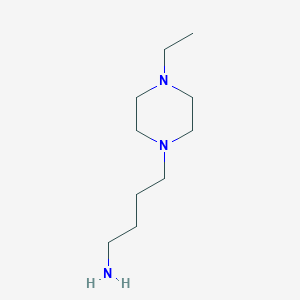

The compound “2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The 2,3-dihydrobenzofuran ring system is a key structural feature, conferring a rigid shape to the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of key bonds during the construction of the dihydrobenzofuran skeleton . A 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide produces an alkylsulfonyl radical .科学的研究の応用

Metabolism and Disposition of Drugs

- Metabolic Pathways in Humans : A study on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, provides detailed insights into its absorption, metabolism, and excretion in humans. The primary routes of biotransformation involve enzymatic oxidation, sulfation, nitro reduction (possibly by gut bacteria), and the identification of major metabolites. Venetoclax shows minimal urinary excretion, with feces being the major elimination pathway. The study underscores the complexity of drug metabolism and the importance of understanding metabolic pathways for therapeutic efficacy and safety (Liu et al., 2017).

Pharmacokinetic Studies

- Pharmacokinetics of Combined Treatments : Research on the combined treatment of Albendazole (ABZ) and Praziquantel (PZQ) for neurocysticercosis highlights the pharmacokinetics of using multiple drugs. The study found increased plasma concentrations of albendazole sulfoxide when used in combination with PZQ, which could lead to enhanced cysticidal efficacy. These findings are crucial for developing effective treatments for complex diseases and understanding drug interactions (García et al., 2011).

Drug Development and Antipsychotic Potential

- Novel Antipsychotic Evaluation : ST2472, a compound tested for antipsychotic activity, illustrates the process of evaluating new therapeutic agents. In a study focusing on its effects on prepulse inhibition, a method for assessing antipsychotic potential, ST2472 showed promise compared to traditional and atypical antipsychotics. This research is part of the ongoing effort to discover and characterize new drugs for psychiatric conditions (Lombardo et al., 2009).

Exposure to Environmental Chemicals

- Exposure to Organophosphorus and Pyrethroid Pesticides : A study on the exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides underscores the significance of monitoring environmental chemicals. It highlights the methods for measuring exposure and the implications for public health policy (Babina et al., 2012).

作用機序

Target of Action

The primary target of the compound is currently unknown. The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Mode of Action

It is known that during the reaction process, a 2- (allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .

Biochemical Pathways

Benzofuran and its derivatives, which are part of this compound, have been found to be active toward different clinically approved targets .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The compound has shown some insecticidal activity against T. urticae and fungicidal activity against S. sclerotiorum . It also showed different degrees of herbicidal activity against A. theophrasti, A. spinosus L and C. album .

特性

IUPAC Name |

2-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-21(2)16-17-6-3-7-18(19(17)29-21)28-14-5-15-30(26,27)25-12-10-24(11-13-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPKWBFCGNQYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)

![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)